molecular formula C8H9N3O B1312504 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine CAS No. 670246-33-0

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Cat. No. B1312504
M. Wt: 163.18 g/mol
InChI Key: IDXFBGGMXCHKTR-UHFFFAOYSA-N
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Description

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine is a chemical compound with the molecular formula C8H9N3O. It has an average mass of 163.177 Da and a mono-isotopic mass of 163.074554 Da .


Synthesis Analysis

The synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine involves a series of N1-alkyl, N1-acyl, and N1-sulfonyl derivatives . The compound undergoes regioselective alkylation and sulfonylation under basic reaction conditions to give a series of N1-substituted products .


Molecular Structure Analysis

The electronic structure and prototropic tautomerism of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine were studied theoretically using the B3LYP/6-31G* and ωB97X-D/6-31G* density functional methods and SM8 (H2O, DMF) solvation models .


Chemical Reactions Analysis

The chemical reactivity of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been explored, revealing that acetylation and benzoylation take place exclusively at the N1 nitrogen atom .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 338.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. It also has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 158.6±26.5 °C .

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, like pyridine derivatives, play a crucial role in medicinal chemistry, serving as the backbone for developing a wide range of therapeutic agents. These compounds are key in the synthesis of novel Central Nervous System (CNS) acting drugs, showcasing their potential to treat various CNS disorders, which could include depression, euphoria, and convulsions. The diversity of functional chemical groups in heterocyclic compounds underlines their importance in drug development, indicating a broad spectrum of pharmacological activities (Saganuwan, 2017).

Catalysis and Organic Synthesis

Heterocyclic N-oxide molecules, derived from pyridine and similar structures, exhibit remarkable functionalities in organic synthesis and catalysis. Their role is pivotal in forming metal complexes, designing catalysts for asymmetric synthesis, and developing medicinal applications, such as anticancer, antibacterial, and anti-inflammatory activities. This versatility underlines the potential of heterocyclic compounds in advancing the fields of organic chemistry and drug development (Li et al., 2019).

Analytical Chemistry and Environmental Monitoring

In analytical chemistry, heterocyclic compounds are utilized as chemosensors, owing to their high affinity for various ions and neutral species. Pyridine derivatives, for instance, have been explored for their chemosensing capabilities, detecting different species in environmental, agricultural, and biological samples. This application is critical for monitoring pollutants and ensuring food safety, showcasing the environmental and health relevance of heterocyclic compounds in scientific research (Abu-Taweel et al., 2022).

Future Directions

The compound has been used as a substrate for the fluorogenic tandem Mannich-electrophilic amination reaction with formaldehyde and secondary amines, which give rise to the formation of a new class of photostable fluorescent dyes . This suggests potential future directions in the development of new fluorescent dyes.

properties

IUPAC Name

4,6-dimethyl-[1,2]oxazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)12-11-8/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXFBGGMXCHKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NOC(=C12)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428887
Record name 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

CAS RN

670246-33-0
Record name 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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